molecular formula C19H14F2N4O2S B2552012 N-[(3,5-difluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251649-11-2

N-[(3,5-difluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2552012
CAS No.: 1251649-11-2
M. Wt: 400.4
InChI Key: PWTLEUOSSZFOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-Difluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. The compound is distinguished by dual substitution on the sulfonamide nitrogen: a phenyl group and a 3,5-difluorophenylmethyl moiety.

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N4O2S/c20-15-8-14(9-16(21)10-15)11-25(17-4-2-1-3-5-17)28(26,27)18-6-7-19-23-22-13-24(19)12-18/h1-10,12-13H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTLEUOSSZFOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of a triazolopyridine derivative with a sulfonamide precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The target compound belongs to a broader class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, which vary in sulfonamide substitution patterns and core modifications. Key analogs include:

Compound Name Sulfonamide Position Substituents on Sulfonamide Nitrogen Molecular Formula Melting Point (°C) Key Data (NMR, LC/MS)
N-(3,5-Difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (6a) 8 3,5-Difluorophenyl C₁₂H₈F₂N₄O₂S 184–186 ¹H-NMR δ 6.70–9.40; Anal. C 46.29%, S 10.38%
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) 8 3-Chlorobenzyl + 3,5-Difluorophenyl C₁₉H₁₃ClF₂N₄O₂S 160–162 ¹H-NMR δ 5.25–9.51; LC/MS [M+H]+ 435.6
N-(3,5-Difluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (P048-2178) 6 3-Methoxyphenylmethyl + 3,5-Difluorophenyl C₂₁H₁₈F₂N₄O₃S N/A LC/MS data not provided
Target Compound 6 Phenyl + 3,5-Difluorophenylmethyl C₁₉H₁₄F₂N₄O₂S* N/A N/A

Structural and Functional Implications

  • Sulfonamide Position : The target compound’s sulfonamide group is at position 6, whereas analogs 6a and 8a have sulfonamides at position 6. Positional differences can alter electronic distribution and steric interactions with biological targets .
  • Substituent Effects: The phenyl + 3,5-difluorophenylmethyl combination in the target compound contrasts with analogs featuring single aryl groups (e.g., 6a) or bulkier substituents (e.g., 3-chlorobenzyl in 8a). The dual substitution may enhance lipophilicity compared to 6a but reduce it relative to 8a .
  • Melting Points : The lower melting point of 8a (160–162°C vs. 184–186°C for 6a) suggests reduced crystallinity due to the 3-chlorobenzyl substituent, a trend that may extend to the target compound .

Research Findings and Inferred Properties

Antimalarial Potential

Compounds 6a and 8a were synthesized as antimalarial candidates, with 8a showing enhanced stability (lower melting point) and modified NMR shifts indicative of conformational flexibility. The target compound’s phenyl/difluorophenylmethyl groups may similarly balance hydrophobic interactions and metabolic resistance, though direct activity data are lacking .

Pharmacokinetic Considerations

  • However, the phenyl group may offset this via π-π stacking interactions .
  • Metabolic Stability : Fluorine atoms in 6a and the target compound may reduce oxidative metabolism, a feature exploited in 8a’s design .

Biological Activity

N-[(3,5-difluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and the mechanisms underlying its activity.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Triazole Ring : A five-membered heterocyclic ring that contributes to the compound's reactivity and biological interactions.
  • Sulfonamide Group : Known for its antibacterial properties and ability to inhibit specific enzymes.
  • Fluorinated Phenyl Ring : The presence of fluorine atoms can enhance lipophilicity and metabolic stability.

Molecular Formula

The molecular formula for this compound is C16H15F2N5O2SC_{16}H_{15}F_2N_5O_2S, with a molecular weight of approximately 373.39 g/mol.

Antimicrobial Activity

Research indicates that compounds with sulfonamide moieties often exhibit antimicrobial properties. A study on similar sulfonamide derivatives revealed promising results against various bacterial strains:

CompoundMIC (µg/mL)Activity Type
3a6.25Anti-tubercular
3b6.25Anti-tubercular
5b12.5Antifungal

The above table summarizes the minimum inhibitory concentrations (MIC) for selected compounds derived from similar structures, indicating effective anti-tubercular activity at low concentrations .

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis.
  • Interference with DNA Synthesis : The triazole ring may interact with DNA or RNA synthesis pathways.

Study on Antimicrobial Efficacy

A case study involving a series of synthesized derivatives demonstrated that modifications to the sulfonamide group significantly affected antimicrobial potency. The study found that:

  • Compounds with electron-withdrawing groups (like fluorine) showed enhanced activity compared to their non-fluorinated counterparts.
  • The presence of a triazole ring was essential for maintaining biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • The position and nature of substituents on the phenyl ring play a crucial role in determining the compound's potency.
  • Compounds with multiple fluorine substitutions exhibited improved binding affinity and lower IC50 values in enzyme inhibition assays.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves cyclization of hydrazinylpyridine sulfonamide intermediates with reagents like methyl ortho-acetate. For example, hydrazinyl intermediates (e.g., 4g in ) react with ortho-acetate derivatives under reflux in solvents like ethanol or dioxane. Key steps include sulfonamide coupling and triazole ring formation via cyclization .

  • Example Protocol : React 2-hydrazinylpyridine-5-sulfonamide (20 mmol) with methyl ortho-acetate (25 mmol) in ethanol at 80°C for 6 hours. Purify via recrystallization (81% yield) .

Q. How is the compound characterized post-synthesis?

Characterization employs 1H/13C-NMR , mass spectrometry , and elemental analysis . For instance:

  • 1H-NMR (δ ppm): Aromatic protons (7.15–8.78), sulfonamide NH (10.75 br. s), and substituents like CH3 (2.70 s) .
  • Elemental Analysis : %C, H, N, S values are cross-checked against theoretical calculations (e.g., C 48.38% observed vs. 48.47% calculated) .

Q. What initial biological screening assays are recommended?

Prioritize in vitro assays targeting antimalarial or anticancer activity. Use Plasmodium falciparum cultures (IC50 evaluation) or cancer cell lines (e.g., MCF-7) with cytotoxicity assays (MTT protocol). Include positive controls like chloroquine for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. alcohols. DMF enhances sulfonamide coupling efficiency .
  • Catalyst Use : Add triethylamine (0.5 eq) to neutralize HCl byproducts during sulfonylation .
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Q. What computational strategies aid in designing derivatives with improved activity?

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular Docking : Simulate binding to targets (e.g., Plasmodium dihydrofolate reductase) using AutoDock Vina. Focus on substituent effects (e.g., 3,5-difluorophenyl enhances hydrophobic interactions) .

Q. How to resolve contradictions in biological activity data across studies?

  • Purity Verification : Re-analyze compound purity via HPLC (>98%) and confirm structure with 2D NMR (HSQC, HMBC) .
  • Assay Reproducibility : Standardize protocols (e.g., cell passage number, incubation time) and include internal controls. Cross-validate with orthogonal assays (e.g., fluorescence-based ATP detection vs. MTT) .

Q. What strategies improve pharmacokinetic properties like solubility?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide NH .
  • Salt Formation : Prepare sodium salts via reaction with NaOH to enhance aqueous solubility .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the triazole ring to increase plasma half-life .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values?

  • Source Analysis : Compare cell lines (e.g., HeLa vs. HepG2), assay durations (24h vs. 48h), and compound batches.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers. Re-test disputed batches with standardized protocols .

Methodological Tables

Q. Table 1: Key NMR Peaks for Structural Confirmation

Proton Environmentδ (ppm)MultiplicityReference
3-CH32.70Singlet
Aromatic H (Ph H-3,5)7.15Doublet
Sulfonamide NH10.75Broad

Q. Table 2: Optimization of Reaction Solvents

SolventYield (%)Purity (%)Observation
Ethanol8198Moderate solubility
DMF8999Improved coupling
Dioxane7597Slow reaction rate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.